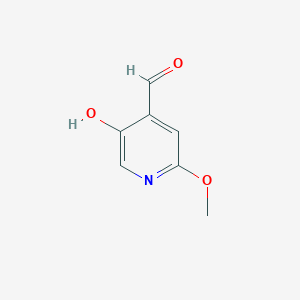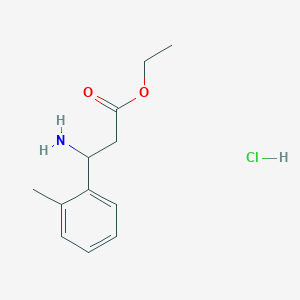
(4-Ethanesulfonyl-2-trifluoromethylphenyl)-methanol
Vue d'ensemble
Description
4-Ethanesulfonyl-2-trifluoromethylphenyl)-methanol, also known as 4-ES-2-TFMP, is a versatile compound used in a variety of scientific applications. It is an organosulfur compound that has been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Its unique properties make it a valuable tool for scientists and chemists alike.
Applications De Recherche Scientifique
(4-Ethanesulfonyl-2-trifluoromethylphenyl)-methanol has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It has also been used as a catalyst in the synthesis of polymers and other organic materials. Additionally, (4-Ethanesulfonyl-2-trifluoromethylphenyl)-methanol has been used in the synthesis of heterocyclic compounds, such as quinolines and indoles.
Mécanisme D'action
The mechanism of action of (4-Ethanesulfonyl-2-trifluoromethylphenyl)-methanol is not fully understood. However, it is believed that the compound acts as a nucleophile, reacting with electrophiles to form covalent bonds. Additionally, (4-Ethanesulfonyl-2-trifluoromethylphenyl)-methanol is believed to act as a catalyst, promoting the formation of other compounds.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (4-Ethanesulfonyl-2-trifluoromethylphenyl)-methanol have not been extensively studied. However, it is believed to have some effect on the metabolism of carbohydrates, proteins, and lipids. Additionally, it is believed to have an effect on the activity of certain enzymes in the body, such as cytochrome P450 enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
(4-Ethanesulfonyl-2-trifluoromethylphenyl)-methanol has several advantages for laboratory experiments. It is relatively inexpensive, readily available, and easy to use. Additionally, it is a versatile compound that can be used in a variety of applications. However, there are some limitations to using (4-Ethanesulfonyl-2-trifluoromethylphenyl)-methanol in laboratory experiments. It is a highly reactive compound and should be handled with care to avoid contamination. Additionally, it is not soluble in water, so it must be used in an organic solvent.
Orientations Futures
There are several potential future directions for (4-Ethanesulfonyl-2-trifluoromethylphenyl)-methanol research. One potential direction is to further investigate its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Finally, further research could be done to explore its potential as a catalyst in the synthesis of polymers and other organic materials.
Propriétés
IUPAC Name |
[4-ethylsulfonyl-2-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O3S/c1-2-17(15,16)8-4-3-7(6-14)9(5-8)10(11,12)13/h3-5,14H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZWPAQJBHAWFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethanesulfonyl-2-trifluoromethylphenyl)-methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1459294.png)
![2-[(3-nitrobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B1459295.png)
![[2-(2-methyl-1H-imidazol-1-yl)ethyl]amine dihydrobromide](/img/structure/B1459296.png)

![3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1459300.png)

![5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid](/img/structure/B1459303.png)


![2-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine dihydrochloride](/img/structure/B1459307.png)


![Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride](/img/structure/B1459312.png)
